molecular formula C5H6N2O2 B1484518 Thymine-d4 CAS No. 200496-79-3

Thymine-d4

Cat. No. B1484518
CAS RN: 200496-79-3
M. Wt: 130.14 g/mol
InChI Key: RWQNBRDOKXIBIV-BGOGGDMHSA-N
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Description

Thymine-d4, also known as Thymine-methyl-d3-6-d, is a deuterium-labeled version of Thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . The empirical formula of this compound is C5D4H2N2O2 .


Synthesis Analysis

This compound is produced by the catabolism of thymidine via thymidine phosphorylase .


Molecular Structure Analysis

The molecular formula of this compound is C5H2D4N2O2 . The InChI string is 1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3,2D . The molecular weight is 130.14 g/mol .


Chemical Reactions Analysis

This compound is intended for use as an internal standard for the quantification of thymine by GC- or LC-MS .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.14 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 130.068034422 g/mol . The topological polar surface area is 58.2 Ų .

Scientific Research Applications

  • DNA Damage and Repair Mechanisms :

    • Oxidative DNA damage is a crucial area of study, particularly in understanding carcinogenic mechanisms. Thymine, as part of DNA, can undergo oxidative stress, leading to the formation of cis-thymine glycol. This is significant in understanding the genotoxic mechanism of trivalent dimethylated arsenic and its role in arsenic carcinogenesis (Yamanaka et al., 2003).
    • The presence of thymine glycol in DNA has significant biological consequences, including structural changes in the DNA double helix. Understanding the specific repair enzymes for thymine glycol across organisms can contribute to our knowledge of DNA repair mechanisms (Kung & Bolton, 1997).
  • Biochemical Sensing :

    • Thymine has been used in developing biochemical sensors. For example, gold nanoparticles (AuNPs) have been employed as label-free colorimetric sensors for the detection of thymine. This method is significant for its selectivity and cost-effectiveness in detecting thymine in DNA and urine samples (Shrivas et al., 2018).
  • Nucleobase Material Properties :

    • Thymine's piezoelectric and ferroelectric properties have been explored, particularly in synthetic thymine microcrystals. Such studies open pathways for applications of thymine in piezoelectric and ferroelectric-based devices (Bdikin et al., 2015).
  • Photodimerization Studies :

    • Photodimerization of thymine is an essential process in understanding UV-induced DNA damage. Studies on the formation of thymine dimers under UV light contribute significantly to our knowledge of DNA photodamage and its repair (Schreier et al., 2007).
  • Structural Analysis of DNA :

    • The incorporation of thymine dimers into the DNA helix has been studied to understand the structural implications of DNA damage. This research is crucial for developing models of DNA damage recognition by repair enzymes (Rao et al., 1984).

Mechanism of Action

Target of Action

Thymine-d4, a variant of thymine, is a pyrimidine base . It forms complementary base pairs with the purine adenine in DNA . This compound is produced by the catabolism of thymidine via thymidine phosphorylase . It is replaced with uracil in RNA . The primary targets of this compound are the enzymes involved in DNA synthesis and repair .

Mode of Action

this compound interacts with its targets, the DNA synthesis and repair enzymes, to facilitate the process of DNA replication and repair . It is incorporated into the DNA structure during replication, replacing the regular thymine molecule . This incorporation can influence the DNA’s stability and the accuracy of replication and transcription processes .

Biochemical Pathways

this compound is involved in the DNA synthesis and repair pathways . It plays a crucial role in the formation of DNA strands during replication. When incorporated into DNA, it can influence the function of enzymes involved in DNA repair mechanisms . The downstream effects of these pathways include the maintenance of genomic stability and the prevention of mutations .

Pharmacokinetics

It is metabolized via the catabolism of thymidine and is likely excreted through the kidneys .

Result of Action

The molecular effects of this compound action include its incorporation into DNA, influencing the stability of the DNA structure and the accuracy of replication and transcription processes . On a cellular level, it can affect cell proliferation and differentiation by influencing the rate and fidelity of DNA synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of specific enzymes . .

Safety and Hazards

Thymine-d4 may form combustible dust concentrations in air and cause serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear eye/face protection .

Future Directions

Thymine-d4 is intended for use as an internal standard for the quantification of thymine by GC- or LC-MS . This suggests that it could be used in future research and development in the field of analytical chemistry.

Biochemical Analysis

Biochemical Properties

Thymine-d4 plays a crucial role in biochemical reactions involving DNA synthesis and repair. It forms complementary base pairs with adenine in DNA, maintaining the integrity of the genetic code. This compound interacts with enzymes such as thymidine phosphorylase, which catalyzes the conversion of thymidine to thymine. This interaction is essential for the catabolism of thymidine and the subsequent production of thymine . Additionally, this compound is involved in the formation of thymine dimers, which are critical for understanding DNA damage and repair mechanisms .

Cellular Effects

This compound influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by participating in the synthesis of DNA, thereby impacting gene expression and cellular metabolism. This compound can induce changes in cell function by altering the stability and integrity of the DNA molecule. This can lead to modifications in gene expression patterns and cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming stable base pairs with adenine in DNA. This interaction is facilitated by hydrogen bonding, which ensures the accurate replication and transcription of genetic information. This compound can also participate in enzyme-mediated reactions, such as the conversion of thymidine to thymine by thymidine phosphorylase. This enzyme-catalyzed reaction is crucial for maintaining the balance of nucleotide pools within the cell . Additionally, this compound can influence gene expression by affecting the binding of transcription factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions, with a shelf life of up to four years . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a tracer for studying DNA synthesis and repair. At high doses, it may exhibit toxic effects, including DNA damage and cell death. Threshold effects have been observed, where the impact of this compound on cellular function becomes significant only above a certain concentration . It is essential to carefully control the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of thymidine and the synthesis of DNA. It interacts with enzymes such as thymidine phosphorylase and thymidylate synthase, which play critical roles in nucleotide metabolism. This compound can affect metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair . These interactions are essential for maintaining the balance of nucleotide pools within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate the entry of thymine and its derivatives into the cell. Once inside the cell, this compound can be incorporated into DNA during replication and repair processes . The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

This compound is primarily localized within the nucleus, where it is incorporated into DNA. Its activity and function are influenced by its subcellular localization, as it participates in DNA synthesis and repair within the nuclear compartment. This compound can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These mechanisms ensure that this compound is appropriately localized to exert its effects on DNA metabolism.

properties

IUPAC Name

1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-BGOGGDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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